molecular formula C13H7Cl2N3O B15210700 N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide CAS No. 393857-39-1

N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide

Cat. No.: B15210700
CAS No.: 393857-39-1
M. Wt: 292.12 g/mol
InChI Key: HIQVNOZXKIXOEX-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is an aromatic compound with the molecular formula C13H7Cl2N3O and a molecular weight of 292.12 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with chloro and ethynyl groups, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzaldehyde and ethynyl derivatives.

    Substitution Reactions: The chloro and ethynyl groups are introduced into the pyrimidine ring through substitution reactions. Common reagents used in these reactions include chloroform and ethynyl derivatives under specific conditions such as reflux or catalytic amounts of acids or bases.

    Formylation: The final step involves the formylation of the pyrimidine ring to introduce the formamide group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the formamide group to an amine.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloro-5-((4-bromophenyl)ethynyl)pyrimidin-2-yl)formamide
  • N-(4-Chloro-5-((4-fluorophenyl)ethynyl)pyrimidin-2-yl)formamide
  • N-(4-Chloro-5-((4-methylphenyl)ethynyl)pyrimidin-2-yl)formamide

Uniqueness

N-(4-Chloro-5-((4-chlorophenyl)ethynyl)pyrimidin-2-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

393857-39-1

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

N-[4-chloro-5-[2-(4-chlorophenyl)ethynyl]pyrimidin-2-yl]formamide

InChI

InChI=1S/C13H7Cl2N3O/c14-11-5-2-9(3-6-11)1-4-10-7-16-13(17-8-19)18-12(10)15/h2-3,5-8H,(H,16,17,18,19)

InChI Key

HIQVNOZXKIXOEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC2=CN=C(N=C2Cl)NC=O)Cl

Origin of Product

United States

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